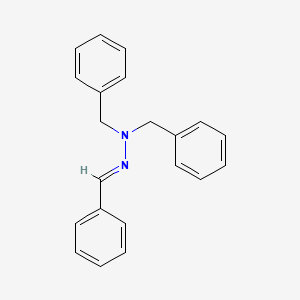

![molecular formula C22H20FN5O B5508413 N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)

N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthetic routes for similar compounds often involve multistep reactions, including cyclization, substitution, and condensation processes. For example, triazoles like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine have been synthesized through cyclization involving thiosemicarbazides and metal nitrate catalysts, suggesting potential synthetic pathways for related triazole compounds (Repich et al., 2017). This approach might be applicable to the synthesis of the target compound by adjusting the functional groups involved.

Molecular Structure Analysis

Molecular structure analysis of related compounds often involves X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule. The crystal structure of related compounds can reveal the geometry, bonding, and conformation, providing insights into the molecular structure of similar compounds (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Chemical properties, including reactivity and stability, can be inferred from related structures. For example, the reactivity of triazole compounds with various reagents can lead to diverse chemical transformations, providing a basis for understanding the chemical behavior of the target compound (Panchal & Patel, 2011).

Scientific Research Applications

Fluorescence Enhancement and Photochemical Behavior

Research on trans-4-aminostilbene derivatives shows that introducing N-phenyl substituents leads to significant changes in their photochemical behavior, including fluorescence enhancement. These modifications result in a more planar ground-state geometry, a red shift in absorption and fluorescence spectra, and higher fluorescence quantum yields due to larger charge-transfer character in the fluorescent excited state. This "amino conjugation effect" suggests potential applications in developing fluorescent materials and optical devices Yang, J.-S., Chiou, S.-Y., & Liau, K.-L. (2002).

Synthesis and Two-Photon Absorption Properties

The synthesis of new π-conjugated dendritic fluorophores containing styrylpyridyl moieties has been explored, demonstrating significant two-photon absorption (TPA) properties. These compounds, characterized by their one-photon fluorescence, fluorescent quantum yields, and two-photon fluorescence, exhibit potential for applications in two-photon photopolymerization, suggesting relevance for materials science and photonic applications Yan, Y., et al. (2007).

Tetrel Bonding Interactions

The synthesis and characterization of triazole derivatives featuring α-ketoester functionality and phenyl substituents have been reported, with a focus on π-hole tetrel bonding interactions. These interactions, analyzed using Hirshfeld surface analysis and DFT calculations, highlight the importance of molecular geometry and electrostatic potential in forming stable compounds, relevant for designing new materials with specific interaction properties Ahmed, M. N., et al. (2020).

Catalytic Activity and Organic Synthesis

Studies on benzyl and alkynyl complexes with specific ligands have shown catalytic activity in the dimerization of phenylacetylenes, suggesting applications in organic synthesis and catalysis. The selective formation of products and the efficiency of these catalysts in organic reactions indicate the potential utility of similar compounds in facilitating or improving synthetic pathways Ge, S., et al. (2009).

Antioxidant Properties and Polymer Degradation

Investigations into the oxidation products of antioxidants based on N,N'-substituted p-phenylenediamines, which are crucial in the rubber industry, present insights into the mechanisms of polymer degradation and stabilization. These studies contribute to understanding how structural modifications can influence the antioxidant activity of compounds, relevant for material science and polymer chemistry Rapta, P., et al. (2009).

properties

IUPAC Name |

(E)-1-[1-[4-[(2-fluorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O/c1-16-11-19(12-26-27-14-24-25-15-27)17(2)28(16)20-7-9-21(10-8-20)29-13-18-5-3-4-6-22(18)23/h3-12,14-15H,13H2,1-2H3/b26-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVWKXIFLUEAAW-RPPGKUMJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C)C=NN4C=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C)/C=N/N4C=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-[4-[(2-fluorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5508332.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5508339.png)

![1-[2-(3-benzoyl-1-imidazolidinyl)-2-oxoethyl]piperidine](/img/structure/B5508376.png)

![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)

![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)

![2-[2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5508411.png)

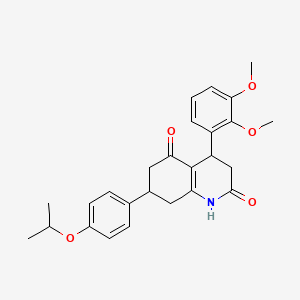

![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)

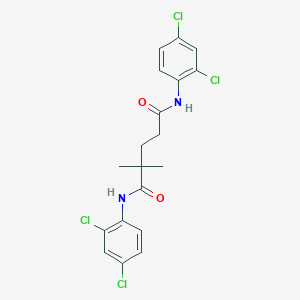

![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)

![2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)

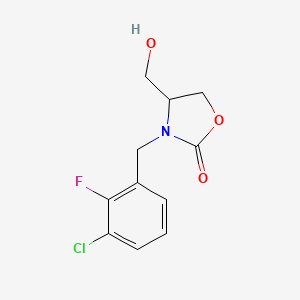

![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)